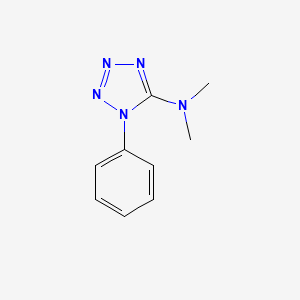

n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine

Description

Contextual Significance of Tetrazoles in Heterocyclic Chemistry

Tetrazoles hold a prominent position in heterocyclic chemistry due to their unique properties, including high nitrogen content, thermal stability, and aromatic character. numberanalytics.com This nitrogen-rich structure makes them valuable in the field of energetic materials, where they can serve as propellants and explosives. numberanalytics.comacs.org In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. nih.govresearchgate.net This substitution can lead to improved metabolic stability and pharmacokinetic profiles of drug candidates. nih.gov Consequently, the tetrazole moiety is found in a number of FDA-approved drugs. acs.orgnih.gov Their versatility also extends to materials science and as intermediates in organic synthesis. numberanalytics.comguidechem.com

Structural Characteristics of the Tetrazole Nucleus

The tetrazole ring is a planar, five-membered aromatic system with six π-electrons, which contributes to its stability. numberanalytics.commdpi.com The parent compound, tetrazole (CH₂N₄), can exist in different isomeric and tautomeric forms, with the 1H- and 2H-isomers being the most common. wikipedia.orgnumberanalytics.com The electronic properties of the tetrazole ring are characterized by a strong negative inductive effect (-I) and a weak positive mesomeric effect (+M). guidechem.com The acidity of the N-H proton in 1H-tetrazoles is a key feature, with pKa values often comparable to carboxylic acids, a property that is crucial for their role as bioisosteres. numberanalytics.comguidechem.com The geometry of the tetrazole ring has been confirmed by X-ray diffraction studies, revealing a planar structure. mdpi.com

Below is a table summarizing the key structural and chemical properties of the parent tetrazole molecule.

| Property | Value |

| Molecular Formula | CH₂N₄ |

| Molar Mass | 70.05 g/mol |

| Acidity (pKa) | 4.90 |

| Appearance | Whitish crystalline powder |

Historical Development and Evolution of Tetrazole Synthesis

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.gov Early synthetic methods were often limited by the use of hazardous reagents like hydrazoic acid and harsh reaction conditions. numberanalytics.com A significant advancement was the development of the [3+2] cycloaddition reaction between nitriles and azides, which remains a cornerstone of tetrazole synthesis. researchgate.net Over the years, research has focused on developing safer and more efficient synthetic routes. This has led to the use of alternative azide (B81097) sources, the development of new catalysts, and the application of techniques such as microwave-assisted synthesis to improve reaction times and yields. numberanalytics.com Multicomponent reactions have also emerged as a powerful tool for the synthesis of substituted tetrazoles. nih.gov

Overview of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine within the Tetrazole Class

This compound is a disubstituted tetrazole. The core of the molecule is the 1H-tetrazole ring. A phenyl group is attached to the nitrogen atom at the 1-position of the ring, and a dimethylamino group is attached to the carbon atom at the 5-position. While specific, in-depth research findings on this particular compound are not extensively documented in publicly available literature, its structure suggests it belongs to the class of 1,5-disubstituted tetrazoles. These compounds are of interest in medicinal chemistry as they can act as bioisosteres for cis-amide bonds in peptidomimetics. acs.orgnih.gov The synthesis of such compounds generally follows established methods for creating substituted tetrazoles, often involving the reaction of a substituted carbodiimide (B86325) with an azide or a multi-step pathway starting from a corresponding amine.

The table below outlines the key structural identifiers for this compound.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₉H₁₁N₅ |

| General Class | 1,5-Disubstituted Tetrazole |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-phenyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHQICGRBOLARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301231 | |

| Record name | n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57020-33-4 | |

| Record name | NSC141927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of N,n Dimethyl 1 Phenyl 1h Tetrazol 5 Amine and Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the structural elucidation of complex organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer complementary information, enabling a comprehensive understanding of the molecular architecture of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (HMBC, ¹⁵N) NMR experiments provides a complete picture of its atomic arrangement and electronic structure.

The ¹H NMR spectrum of a 1,5-disubstituted tetrazole is characterized by distinct signals corresponding to the protons on the substituent groups. For this compound, the spectrum would be expected to show signals for the phenyl group protons and the N-methyl protons. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.0–8.0 ppm. rsc.org The six protons of the N,N-dimethylamino group at the C5 position would likely produce a sharp singlet, with a chemical shift influenced by the electronic nature of the tetrazole ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The single carbon atom within the tetrazole ring (C5) is expected to resonate at approximately δ 155–167 ppm, a range characteristic for 5-aminotetrazole (B145819) derivatives. mdpi.com The carbons of the N-phenyl group would show signals in the aromatic region (δ 115–145 ppm), while the N-methyl carbons would appear further upfield. rsc.orgmdpi.com

| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole | Phenyl-H | 7.07-7.34 (m, 5H) | Aromatic: 120.35, 128.85, 129.47, 143.52 Tetrazole C-H: 149.50 | rsc.org |

| Tetrazole C-H | 8.20 (s, 1H) | |||

| 5-Amino-1H-tetrazole Derivatives | NH₂ | 5.99-6.62 (s, 2H) | Tetrazole C-NH₂: 156.5 - 167.5 | mdpi.com |

| -CH₂-N (substituent) | ~3.3-4.5 | |||

| Predicted: this compound | Phenyl-H | ~7.3-7.8 (m, 5H) | ~120-140 | N/A |

| N(CH₃)₂ | ~3.0-3.5 (s, 6H) | ~40 | ||

| Tetrazole C5 | N/A | ~155-160 |

Given that the tetrazole ring is composed of four nitrogen atoms and one carbon, ¹⁵N NMR spectroscopy is an exceptionally powerful tool for its characterization. conicet.gov.ar This technique allows for the direct observation of the nitrogen nuclei, each of which has a unique chemical shift depending on its bonding environment and position within the heterocyclic ring. The ¹⁵N chemical shifts in diamagnetic compounds span a wide range of up to 1500 ppm. researchgate.net

For 1-substituted tetrazoles, the nitrogen atoms typically exhibit a shielding order of N1 ≫ N4 > N2 > N3. conicet.gov.ar The N1 atom, being directly bonded to the phenyl substituent, would have a distinct chemical shift compared to the other three ring nitrogens. The exocyclic nitrogen of the dimethylamino group would also present a separate signal. While ¹⁴N NMR can be used, its signals are often significantly broadened due to quadrupolar interactions, making ¹⁵N NMR, despite its lower natural abundance and sensitivity, the preferred method for high-resolution analysis. nih.gov

| Nitrogen Position | Typical ¹⁵N Chemical Shift Range (δ, ppm, rel. to NH₃) | Source |

|---|---|---|

| Primary Aliphatic Amines | 0 to 60 | science-and-fun.de |

| Tertiary Aliphatic Amines | 10 to 100 | science-and-fun.de |

| Pyrrole-like Nitrogens (e.g., N1) | 160 to 260 | science-and-fun.de |

| Pyridine-like Nitrogens (e.g., N2, N3, N4) | 245 to 520 | science-and-fun.de |

Two-dimensional (2D) NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) technique, are crucial for confirming the structural assembly of a molecule. HMBC detects long-range (typically 2- to 4-bond) correlations between protons and carbons, which is invaluable for establishing connectivity across quaternary carbons and heteroatoms. nih.gov

In the case of this compound, key HMBC correlations would be expected between:

The ortho-protons of the phenyl ring and the C5 carbon of the tetrazole ring.

The protons of the N,N-dimethyl group and the C5 carbon of the tetrazole ring. conicet.gov.ar

The ortho-protons of the phenyl ring and the N1 nitrogen of the tetrazole ring, which can be observed in a ¹H-¹⁵N HMBC experiment. conicet.gov.ar

These correlations would unequivocally confirm the 1,5-disubstitution pattern, linking the phenyl group to the N1 position and the dimethylamino group to the C5 position.

| Protons (¹H) | Correlated Nucleus (¹³C or ¹⁵N) | Expected Correlation | Information Gained |

|---|---|---|---|

| Phenyl ortho-H | Tetrazole C5 | ³JCH | Confirms proximity of phenyl ring to C5. |

| N-Methyl H | Tetrazole C5 | ²JCH | Confirms dimethylamino group is attached to C5. |

| Phenyl ortho-H | Tetrazole N1 | ³JNH | Confirms phenyl group is attached to N1. |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) analysis, probes the vibrational modes of a molecule. Specific functional groups and structural motifs absorb infrared radiation at characteristic frequencies, making FT-IR a rapid and effective method for identifying the presence of key molecular features.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that confirm its structural components. The key characteristic vibrations include those of the phenyl group, the tetrazole ring, and the N,N-dimethylamino substituent.

Phenyl Group: Aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. rsc.org C=C stretching vibrations within the aromatic ring usually appear in the 1450–1600 cm⁻¹ range. rsc.org

Tetrazole Ring: The tetrazole heterocycle has a complex vibrational signature. Characteristic peaks for the tetrazole ring are found between 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com These bands arise from various stretching and bending modes, including C=N and N=N stretching. rsc.orgpnrjournal.com

N,N-Dimethylamino Group: The C-H stretching of the methyl groups will appear in the 2850–2980 cm⁻¹ region. The C-N stretching vibration is expected in the 1385 ± 85 cm⁻¹ range.

The collective pattern of these absorptions provides a unique fingerprint for the molecule, confirming the presence of its constituent parts.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3150 | rsc.org |

| C-H Stretch (Aliphatic) | -N(CH₃)₂ | 2850 - 2980 | rsc.org |

| C=N and N=N Stretch | Tetrazole Ring | 1400 - 1680 | rsc.orguokerbala.edu.iq |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | rsc.org |

| Ring Vibrations/Breathing | Tetrazole Ring | 900 - 1200 | pnrjournal.com |

Vibrational Spectroscopy

FT-Raman Spectroscopy for Complementary Vibrational Modes

Fourier Transform (FT) Raman spectroscopy serves as a valuable analytical technique, offering complementary information to FT-IR spectroscopy for the structural elucidation of molecules like this compound. While FT-IR is sensitive to vibrations involving a change in dipole moment, FT-Raman detects vibrations that cause a change in the polarizability of the molecule. This often results in strong signals for symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in IR spectra.

For this compound and its analogues, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the tetrazole and phenyl ring systems. The symmetric stretching vibrations of the aromatic C-C bonds in the phenyl ring typically produce strong Raman bands. Similarly, the symmetric breathing modes of both the tetrazole and phenyl rings are expected to be prominent in the Raman spectrum.

Based on studies of related phenyl-tetrazole derivatives, key vibrational assignments can be anticipated mdpi.comcore.ac.uk. The vibrations of the tetrazole ring itself are complex, involving combinations of C=N, N=N, C-N, and N-N stretching and bending modes mdpi.com. For instance, bands observed around 1467 cm⁻¹, 1269 cm⁻¹, 1048 cm⁻¹, 1018 cm⁻¹, and 1005 cm⁻¹ in related 5-phenyltetrazole derivatives have been assigned to vibrations of the tetrazole ring mdpi.com. The C-H stretching vibrations of the phenyl group are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the methyl groups would appear at slightly lower wavenumbers.

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the N(CH₃)₂ group. |

| Phenyl Ring Breathing/Stretching | 1600 - 1450 | Symmetric C=C stretching vibrations within the phenyl ring. |

| Tetrazole Ring Vibrations | 1500 - 1000 | Complex combination of C=N, N=N, and N-N stretching modes. Strong Raman signals are expected for symmetric modes. |

| C-N Stretch (exocyclic) | 1350 - 1250 | Stretching of the C5-N bond connecting the tetrazole ring to the dimethylamino group. |

| N-Ph Stretch | 1300 - 1200 | Stretching of the N1-C bond connecting the tetrazole ring to the phenyl group. |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule is expected to form a molecular ion ([M]⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of 1,5-disubstituted tetrazoles is well-documented and typically proceeds through several characteristic pathways nih.govresearchgate.net. The most prominent fragmentation route for tetrazole derivatives involves the extrusion of a molecule of nitrogen (N₂), which is a highly stable, neutral species. This elimination is a key diagnostic feature in the mass spectra of tetrazoles nih.govresearchgate.net. For this compound, the loss of N₂ (28 Da) from the molecular ion would lead to a significant fragment ion.

Subsequent fragmentation events would involve the cleavage of the remaining structure. This can include the loss of the dimethylamino group or fragments thereof, as well as the fragmentation of the phenyl ring. Studies on analogous 2-methyl-5-phenyl-2H-tetrazole have shown that after the initial loss of nitrogen, further fragmentation occurs mdpi.com. Common fragments would include the phenyl cation (C₆H₅⁺, m/z 77) and ions resulting from the cleavage of the bond between the phenyl ring and the rest of the molecule. The presence of the dimethylamino group would likely lead to characteristic fragments such as [CH₃]⁺ (m/z 15) or [N(CH₃)₂]⁺ (m/z 44).

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [C₁₀H₁₁N₅]⁺˙ | Molecular Ion ([M]⁺˙) |

| 161 | [C₁₀H₁₁N₃]⁺˙ | [M - N₂]⁺˙ |

| 118 | [C₈H₈N]⁺ | [M - N₂ - N(CH₃)]⁺ or similar rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions associated with the two aromatic systems: the phenyl ring and the tetrazole ring.

Studies on analogous compounds, such as 1-benzyl-5-amino-1H-tetrazole and other 5-aryloxy-(1H)-tetrazoles, have reported absorption maxima in the range of 250-360 nm researchgate.netgrowingscience.com. The specific position of λmax is influenced by the substituents on the rings and the solvent used, as solvatochromic effects can occur nih.govbeilstein-journals.org. The dimethylamino group at the 5-position is an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the π→π* transition to a longer wavelength due to its interaction with the tetrazole ring's π-system. Therefore, it is anticipated that this compound will exhibit strong absorption bands in the UVA or UVB region of the electromagnetic spectrum.

| Transition Type | Anticipated λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* (E2-band like) | 200 - 230 | Phenyl Ring / Tetrazole Ring |

| π→π* (B-band like) | 250 - 280 | Phenyl Ring |

| π→π* (Conjugated System) | 280 - 350 | Entire Phenyl-Tetrazole-Amine System |

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths and Angles Analysis

The geometry of the tetrazole ring is well-established from crystallographic studies mdpi.com. The ring is planar and consists of one carbon and four nitrogen atoms, with bond lengths that indicate electron delocalization. In 5-amino-1-phenyltetrazole, the exocyclic C5-N bond to the amino group shows some double bond character, suggesting interaction of the amino lone pair with the tetrazole π-system researchgate.net. A similar effect is expected for the dimethylamino group.

The internal bond angles of the tetrazole ring are typically around 105-111° core.ac.uk. The phenyl ring is expected to exhibit standard aromatic C-C bond lengths of approximately 1.39 Å and internal C-C-C angles near 120°. The bond connecting the tetrazole ring to the phenyl group (N1-C_phenyl) is a key parameter, with its length reflecting the degree of electronic communication between the two rings.

| Parameter | Expected Value (Å or °) | Reference/Analogue Feature |

|---|---|---|

| N1-N2 Bond Length | ~1.34 Å | Typical N-N bond in tetrazole ring |

| N2-N3 Bond Length | ~1.30 Å | Typical N=N bond in tetrazole ring |

| N4-C5 Bond Length | ~1.32 Å | Typical N-C bond in tetrazole ring |

| C5-N(amino) Bond Length | ~1.35 Å | Exocyclic C-N bond, partial double bond character |

| N1-C(phenyl) Bond Length | ~1.43 Å | Bond connecting the two ring systems |

| N1-C5-N4 Angle | ~108° | Internal angle at C5 of the tetrazole ring |

| N1-N2-N3 Angle | ~109° | Internal angle at N2 of the tetrazole ring |

| C(phenyl)-N1-N2 Angle | ~120° | External angle at N1 |

Planarity and Dihedral Angle Investigations of Ring Systems

Both the tetrazole and phenyl rings are inherently planar aromatic systems mdpi.com. A critical structural parameter for this class of compounds is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. This angle is determined by a balance between two opposing factors: the stabilizing effect of π-conjugation, which favors a coplanar arrangement, and the destabilizing effect of steric repulsion between atoms on the two rings, which favors a twisted conformation core.ac.uk.

In the crystal structures of related compounds like 5-amino-1-phenyltetrazole and 1-phenyltetrazole, the two rings are not coplanar. Dihedral angles typically range from 29° to over 50° researchgate.netualg.pt. For 5-amino-1-phenyltetrazole, reported dihedral angles are 50.58° and 45.19° for two independent molecules in the unit cell researchgate.net. The presence of the N,N-dimethylamino group in the target compound, which is bulkier than a primary amino group, may lead to increased steric hindrance and thus a larger dihedral angle compared to its unsubstituted counterpart.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 1-Phenyltetrazole | 29° | ualg.pt |

| 5-Chloro-1-phenyltetrazole | 48° | ualg.pt |

| 5-Amino-1-phenyltetrazole (Molecule 1) | 50.58° | researchgate.net |

| 5-Amino-1-phenyltetrazole (Molecule 2) | 45.19° | researchgate.net |

| 5-Ethoxy-1-phenyl-1H-tetrazole | ~30° | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In analogues like 5-amino-1-phenyltetrazole, intermolecular N-H···N hydrogen bonds between the amino group and a nitrogen atom of the tetrazole ring on an adjacent molecule are the dominant interactions, leading to the formation of extensive two-dimensional networks researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, offering insights into electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like this compound.

Geometry Optimization and Energetic Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing the molecule's most stable structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

A key structural feature of this molecule is the spatial relationship between the phenyl and tetrazole rings. In the related compound, 5-amino-1-phenyltetrazole, X-ray crystallography revealed that the rings are not coplanar, exhibiting dihedral angles of 50.58° and 45.19° in two independent molecules within the crystal structure nih.gov. It is expected that DFT geometry optimization of this compound would yield a similarly non-planar structure due to steric hindrance between the ortho-hydrogens of the phenyl ring and the tetrazole ring atoms. The addition of the dimethylamino group at the C5 position would further influence the electronic distribution and local geometry of the tetrazole ring.

Energetic analysis provides the total electronic energy of the optimized structure, which is essential for comparing the stability of different conformers or isomers.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for related structures. Actual values would require a specific calculation.

| Parameter | Predicted Value |

|---|---|

| C-N (Phenyl-Tetrazole) Bond Length | ~1.45 Å |

| N=N (Tetrazole) Bond Length | ~1.30 - 1.35 Å |

| C-N (Tetrazole-Amino) Bond Length | ~1.38 Å |

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals : For organic molecules containing heterocyclic rings, hybrid functionals are a popular and reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely employed and has shown good performance for tetrazole systems. doi.org Other functionals like PBE0 or the M06 suite might also be used to account for different aspects of electron correlation.

Basis Sets : The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(d,p), are commonly used. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds accurately. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or systems with lone pairs of electrons. For tetrazoles, a basis set like 6-311++G** has been shown to be effective. doi.org

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy.

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory. While HF theory provides a foundational approximation, it neglects electron correlation, which can be significant. MP2 is often the next step, incorporating electron correlation and providing more accurate energies and geometries. For a molecule like this compound, MP2 calculations with a suitable basis set (e.g., aug-cc-pVDZ) would provide a high-fidelity description of its electronic structure, serving as a benchmark for DFT results.

Conformational Analysis and Tautomerism Studies

Potential Energy Surface Scans for Rotational Barriers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, there are two key rotational degrees of freedom:

Rotation around the C-N single bond connecting the phenyl ring to the tetrazole ring.

Rotation around the C-N single bond connecting the dimethylamino group to the tetrazole ring.

A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with these rotations. In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated after optimizing the remaining geometric parameters. This process maps out the energy profile of the rotation, revealing the energy minima (stable conformers) and the energy maxima (transition states), which correspond to the rotational barriers.

For the phenyl group rotation, the barrier would be influenced by the steric interactions between the phenyl ring's ortho-hydrogens and the N2 and N4 atoms of the tetrazole ring. For the dimethylamino group rotation, the barrier would be affected by interactions with the tetrazole ring and the adjacent phenyl group.

Table 2: Predicted Rotational Barriers for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for related structures. Actual values would require a specific calculation.

| Rotation Axis | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| Phenyl-Tetrazole Bond | 4 - 8 |

Regarding tautomerism, 5-substituted-1H-tetrazoles can exist in 1H and 2H tautomeric forms. doi.org However, in this compound, the N1 position is substituted with a phenyl group, which locks the molecule in the 1H form. Therefore, prototropic tautomerism of the tetrazole ring itself is not a factor, and the primary focus of conformational studies would be on the rotational isomers.

An in-depth examination of this compound through theoretical and computational models offers significant insights into its molecular properties and behavior. These computational investigations are crucial for understanding the compound's stability, spectroscopic characteristics, and interactions with various environments.

Reactivity and Mechanistic Studies of N,n Dimethyl 1 Phenyl 1h Tetrazol 5 Amine and Tetrazole Derivatives

Reaction Pathways and Intermediates in Tetrazole Chemistry

The synthesis and reactivity of tetrazoles are characterized by complex reaction pathways that have been the subject of extensive mechanistic investigation. The most common route to the tetrazole core involves the cycloaddition of an azide (B81097) source with a nitrile.

The formation of 5-substituted-1H-tetrazoles from nitriles and azides is formally a [3+2] cycloaddition reaction. nih.gov For decades, there has been considerable debate regarding the precise mechanism of this transformation, with claims made for both a concerted [2+3] cycloaddition and a stepwise anionic two-step process. acs.org However, compelling evidence from computational studies, particularly density functional theory (DFT) calculations, suggests a more nuanced pathway that deviates from a simple concerted model, especially when using azide salts. acs.org

Theoretical calculations indicate that a direct, concerted cycloaddition is the most probable pathway for the reaction between nonionic azides (e.g., organic azides) and nitriles. acs.org In contrast, for the more synthetically versatile reaction involving azide salts (like sodium azide with an ammonium (B1175870) salt), the data supports a stepwise mechanism. youtube.com This pathway involves an initial activation of the nitrile, followed by nucleophilic attack and subsequent cyclization. acs.orgyoutube.com

Computational studies have quantified the activation barriers for these competing pathways, consistently showing a lower energy barrier for the stepwise process involving a key intermediate compared to the concerted cycloaddition.

| Reactants | Proposed Pathway | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| HN₃ + MeCN | Concerted Cycloaddition | 40.3 | acs.org |

| HN₃ + MeCN | Stepwise (via Imidoyl Azide) | 32.6 | acs.org |

| N₃⁻ + MeCN (Uncatalyzed) | Stepwise Addition | ~36.0 | acs.org |

| N₃⁻ + Zn(MeCN)₄²⁺ (Catalyzed) | Stepwise Addition | ~25.0 | acs.org |

The currently favored stepwise mechanism hinges on the initial activation of the nitrile substrate. acs.org In procedures employing amine salts of hydrazoic acid (e.g., NH₄Cl/NaN₃), a proton is available to activate the nitrile, making its carbon atom more electrophilic. youtube.com The azide anion then acts as a nucleophile, attacking the activated nitrile to form a crucial imidoyl azide intermediate. acs.orgorganic-chemistry.org This intermediate is not hypothetical; its existence is supported by DFT calculations which show it to be a stable species along the reaction coordinate. acs.org

Functional Group Transformations and Derivatizations on the Tetrazole Ring

Once the tetrazole ring is formed, it can be further modified to introduce diverse functionalities, a strategy widely used in drug discovery. Due to the presence of multiple nitrogen atoms, the tetrazole ring is electron-deficient and generally resistant to electrophilic substitution. bhu.ac.in However, several other transformations are well-established.

N-Alkylation : The most common transformation is the alkylation of the ring nitrogen atoms. researchgate.net The alkylation of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted products, and the ratio of these isomers is influenced by the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. researchgate.net This reaction is a primary method for introducing substituents onto the nitrogen atoms of the pre-formed ring. researchgate.net

C-H Functionalization : Direct C-H functionalization of 1-substituted tetrazoles at the C5 position has been developed using modern catalytic systems. A Palladium/Copper co-catalytic system, for instance, enables the mild, direct C-H arylation of 1-substituted tetrazoles with aryl bromides to furnish 5-aryltetrazoles. organic-chemistry.org

Cross-Coupling Reactions : A powerful strategy for derivatization involves installing a leaving group at the C5 position, which can then participate in cross-coupling reactions. For example, 5-p-toluenesulfonyltetrazoles, readily prepared via cycloaddition, serve as versatile substrates for palladium-catalyzed Suzuki coupling reactions with a range of boronic acids and their derivatives. lookchem.com This methodology provides access to highly functionalized 1,5-disubstituted tetrazoles that would be difficult to synthesize through other means and is compatible with many functional groups found in drug-like molecules. lookchem.comdaneshyari.com

| Starting Tetrazole Type | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 5-Substituted-1H-tetrazole | N-Alkylation | Alkyl halide, Base | 1,5- and 2,5-Disubstituted tetrazole mixture | researchgate.net |

| 1-Substituted-1H-tetrazole | Direct C-H Arylation | Ar-Br, Pd/Cu catalyst | 1,5-Disubstituted tetrazole | organic-chemistry.org |

| 1-Substituted-5-tosyl-tetrazole | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst | 1,5-Disubstituted tetrazole | lookchem.com |

| 1-PMB-protected-1H-tetrazole | C-H Deprotonation / Electrophilic Trap | TMP-Grignard, Electrophile (e.g., I₂) | 1-PMB-5-iodo-1H-tetrazole | organic-chemistry.org |

Cycloaddition Reactions Involving Tetrazole Moieties

Beyond its formation, the tetrazole ring itself can participate in cycloaddition reactions, most notably as a photoactivatable precursor to highly reactive intermediates. Upon UV irradiation, 2,5-disubstituted tetrazoles can undergo a cycloreversion reaction, extruding a molecule of nitrogen (N₂) to generate a transient nitrile imine intermediate. researchgate.netnih.govworktribe.com This "photo-click" reaction transforms the stable tetrazole into a potent 1,3-dipole, which can be trapped by various dipolarophiles. researchgate.netrsc.org

The photogenerated nitrile imine can be trapped intramolecularly if a suitable dipolarophile, such as an alkene or alkyne, is tethered to the tetrazole molecule. This intramolecular [3+2] cycloaddition provides a powerful route to fused heterocyclic systems, such as pyrazolines. nih.gov The reaction proceeds rapidly under mild, catalyst-free conditions, making it a valuable tool in synthesis. This approach has been used to create a variety of polycyclic pyrazoline products, often with excellent diastereoselectivity. nih.gov

The mechanism of the 1,3-dipolar cycloaddition between the photogenerated nitrile imine and a dipolarophile (e.g., an alkene or quinone) has been investigated through high-level computational methods. nih.gov These studies reveal that, in contrast to the stepwise mechanism for tetrazole formation, the subsequent cycloaddition step is a concerted and synchronous process. nih.gov

Photoinduced Decomposition and Generation of Reactive Intermediates (e.g., Nitrile Imines)nih.gov

The photoinduced decomposition of tetrazoles, particularly 1,5-disubstituted derivatives analogous to N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine, is a well-established method for generating highly reactive nitrile imine intermediates. nih.govuq.edu.au Upon irradiation with UV light, these tetrazoles undergo a retro-[2+3] cycloaddition reaction, extruding a molecule of dinitrogen (N₂). nih.govuc.pt This process efficiently yields a transient nitrile imine, a versatile 1,3-dipole that is central to various subsequent chemical transformations.

The general mechanism for the photogeneration of a nitrile imine from a 1-phenyl-5-aminotetrazole derivative can be depicted as follows:

Studies on closely related 1-phenyltetrazoles have shown that photolysis at wavelengths such as 193 nm or 266 nm in a cryogenic matrix efficiently produces the corresponding nitrile imine. uq.edu.auresearchgate.net The quantum yield for dinitrogen elimination from similar 2,5-disubstituted tetrazoles upon UV excitation can be as high as 96%, indicating a very efficient photochemical process. nih.gov The initial photoproduct is a nascent, structurally distorted nitrile imine that subsequently relaxes to its more stable form. nih.gov

While the primary photochemical event is the formation of the nitrile imine, further irradiation can lead to secondary reactions. For instance, photolysis of 1-phenyltetrazole can also yield minor products such as phenyl azide and 1-azacyclohepta-1,2,4,6-tetraene, with their amounts increasing with prolonged exposure to light. uq.edu.auresearchgate.net

Characterization of Transient Speciesnih.gov

The direct observation and characterization of the fleeting nitrile imine intermediates are crucial for understanding their reactivity. Ultrafast spectroscopic techniques have been instrumental in this regard. For instance, femtosecond UV-pump/IR-probe spectroscopy has been used to study the formation of diphenylnitrile imine from diphenyltetrazole. nih.gov

These studies have revealed that upon 266 nm excitation, the tetrazole decays within the experimental time resolution, leading to the formation of a nascent species presumed to be the nitrile imine. nih.gov This transient species exhibits a characteristic CN-stretching absorption in the infrared spectrum, which is significantly downshifted compared to that of a typical organic nitrile. nih.gov This observation suggests a considerable structural relaxation occurs within several tens of picoseconds, leading to the formation of the classical nitrile imine structure. nih.gov

The infrared spectrum of the fully relaxed diphenylnitrile imine shows a prototypical absorption centered at 2208 cm⁻¹. nih.gov The table below summarizes the key spectroscopic data for the transient and relaxed nitrile imine species generated from diphenyltetrazole, which serves as a model for the nitrile imine expected from this compound.

| Species | Spectroscopic Technique | Key Absorption Band (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Nascent Diphenylnitrile Imine | Femtosecond UV-pump/IR-probe | Downshifted from typical nitrile | CN-stretching | nih.gov |

| Relaxed Diphenylnitrile Imine | Femtosecond UV-pump/IR-probe | 2208 | CN-stretching | nih.gov |

In some cases, depending on the substitution pattern of the parent tetrazole, the generated nitrile imine can exist in different isomeric forms, such as allenic and propargylic structures, which can be distinguished by IR spectroscopy. uq.edu.auresearchgate.net For example, the photolysis of 2-phenyltetrazole in a neon matrix at 266 nm cleanly generates the allenic N-phenylnitrile imine, characterized by a strong and distinct IR absorption at 2021 cm⁻¹. uq.edu.auresearchgate.net

Reactions with External Nucleophilesnih.gov

Nitrile imines are highly electrophilic intermediates that readily react with a variety of nucleophiles. This reactivity provides a powerful tool for the synthesis of a wide range of heterocyclic and open-chain compounds. The addition of a nucleophile to the nitrile imine generated from a tetrazole derivative can be generalized as follows:

The following table provides examples of reactions of nitrile imines with various nucleophiles, illustrating the potential synthetic applications of the nitrile imine that would be generated from this compound.

| Nitrile Imine Source | Nucleophile | Product Type | Reference |

|---|---|---|---|

| General Tetrazole | Primary/Secondary Amine | Amidine | nih.gov |

| Allenic/Acetylenic Nitrile | Hydroxylamine (B1172632) | Aminoisoxazole | rsc.org |

| Trifluoroacetonitrile Imine | Mercaptoacetaldehyde | 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine | nih.gov |

Dimerization and Oligomerization Pathwaysresearchgate.netpsu.edu

In the absence of a suitable trapping agent, the highly reactive nitrile imines generated from the photolysis of tetrazoles can undergo self-reaction, leading to dimerization or oligomerization. The most common dimerization pathway for nitrile imines is a [3+3] cycloaddition to form 1,2,4,5-tetrazines. researchgate.net

This dimerization is a rapid process for most nitrile imines, which are typically transient intermediates. researchgate.net The propensity for dimerization underscores the need to generate these species in situ in the presence of a reaction partner to achieve desired transformations.

While direct evidence for the dimerization or oligomerization of the nitrile imine derived from this compound is not documented, studies on related systems provide insight into these pathways. For instance, the nitrile imine generated from diphenyltetrazole is described as an elusive species that decays in the absence of substrates, presumably through dimerization. nih.gov

Regioselectivity and Stereoselectivity in Tetrazole Reactionsresearchgate.netchim.it

The reactions of the nitrile imines generated from tetrazoles, particularly their 1,3-dipolar cycloadditions, often exhibit high levels of regioselectivity and stereoselectivity. The regioselectivity of these cycloadditions is a critical aspect, determining the structure of the resulting heterocyclic products.

The regioselectivity of the 1,3-dipolar cycloaddition of nitrile imines to unsymmetrical dipolarophiles can often be rationalized using Frontier Molecular Orbital (FMO) theory. beilstein-journals.org The reaction can proceed via either a normal electron-demand pathway, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile imine is dominant, or an inverse electron-demand pathway, where the HOMO of the nitrile imine and the LUMO of the dipolarophile are the key interacting orbitals. nih.govmdpi.com

For example, in the reaction of nitrile imines with enamines, the cycloaddition has been shown to be regioselective, leading to the formation of a single regioisomer. mdpi.com Similarly, the reaction of nitrile imines with 5-methylidene-3-phenyl-hydantoin proceeds with high regioselectivity.

The nature of the substituents on both the nitrile imine and the dipolarophile plays a crucial role in controlling the regioselectivity. Electron-donating or electron-withdrawing groups can alter the energies and coefficients of the frontier orbitals, thereby influencing the preferred reaction pathway and the resulting regiochemical outcome. beilstein-journals.org

Stereoselectivity is also an important consideration in these reactions, particularly when chiral centers are formed. For instance, the reaction of nitrile imines with enamines has been shown to proceed stereoselectively, yielding trans-isoxazolines from (E)-enamines and cis-isoxazolines from (Z)-enamines. mdpi.com

The following table summarizes the regiochemical outcomes of 1,3-dipolar cycloadditions of nitrile imines with various dipolarophiles, which can serve as a predictive guide for the reactivity of the nitrile imine derived from this compound.

| Nitrile Imine | Dipolarophile | Major Regioisomer | Reference |

|---|---|---|---|

| C-carboxymethyl-N-aryl nitrile imine | Benzyl propiolate | 5-substituted pyrazole | nih.gov |

| C-aryl-N-aryl nitrile imine | N-benzyl propiolamide | 5-substituted pyrazole | nih.gov |

| Aryl nitrile imine | β-azolyl enamine | 4-azolylisoxazole | mdpi.com |

| General nitrile imine | 5-methylidene-3-phenyl-hydantoin | Spiro-pyrazoline-imidazolidine-2,4-dione |

Synthesis and Characterization of N,n Dimethyl 1 Phenyl 1h Tetrazol 5 Amine Derivatives and Analogues

Design Principles for Structural Modification

The structural modification of tetrazole derivatives, including analogues of N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine, is guided by established principles in medicinal chemistry. A primary strategy is the concept of bioisosterism, where the tetrazole ring serves as a substitute for other functional groups to enhance pharmacological properties. bohrium.comresearchgate.net Specifically, 5-substituted-1H-tetrazoles are recognized as effective bioisosteres for carboxylic acids, sharing similar pKa values and planar structures, which can improve metabolic stability and receptor binding interactions. bohrium.combeilstein-journals.orgthieme-connect.com In contrast, 1,5-disubstituted tetrazoles are often employed as metabolically stable mimics of cis-amide bonds found in peptides. researchgate.netmdpi.com

Design principles are often target-specific. For instance, in the development of tubulin polymerization inhibitors, 1,5-diaryl tetrazoles were designed as rigid analogues of Combretastatin A-4. nih.govacs.org The design involved modifying the aryl moiety at the C-5 position of the tetrazole ring with various electron-donating or electron-withdrawing groups to probe the structure-activity relationship (SAR) and optimize antiproliferative activity. nih.gov

In another example, tetrazole derivatives were designed as monoamine neurotransmitter reuptake inhibitors. nih.gov The core structure consisted of a tetrazole ring linked to piperidine/piperazine and phenyl moieties. The design strategy involved systematically altering the length of the carbon linkers and the substituents on the phenyl rings to modulate the inhibitory potency and selectivity for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov Docking simulations further informed the design, suggesting that a flexible linker of a specific length was necessary for optimal placement within the transporter's binding pocket. nih.gov Furthermore, the Ugi tetrazole multicomponent reaction has been utilized to create scaffolds mimicking the aspartyl P1 side chain in the design of non-covalent caspase-1 inhibitors. nih.gov This approach allows for easy modification at other positions to address various binding sites within the enzyme. nih.gov

Synthesis of N-Substituted and C-Substituted Tetrazoles

The synthesis of tetrazole derivatives allows for substitution at both the nitrogen and carbon atoms of the heterocyclic ring, enabling the creation of diverse chemical entities.

N-Substitution: The introduction of a substituent at the N-1 position is commonly achieved through a one-step procedure involving the condensation of a primary amine (an aniline (B41778) derivative) with an orthoformate, such as triethyl orthoformate, and sodium azide (B81097). nih.govnih.govorganic-chemistry.org This reaction is typically carried out in an acidic medium like acetic acid under reflux conditions. nih.gov This method provides a direct and efficient route to 1-substituted tetrazoles, which can serve as key intermediates for further functionalization.

C-Substitution: Substitution at the C-5 position often involves a multi-step approach starting from a 1-substituted tetrazole. A common strategy is the regioselective bromination of the 1-aryl substituted tetrazole at the C-5 position using N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator like benzoyl peroxide. nih.gov The resulting 5-bromotetrazole is a versatile intermediate for introducing a wide range of substituents via cross-coupling reactions. For example, palladium-catalyzed Suzuki coupling with various arylboronic acids allows for the synthesis of 1,5-diaryltetrazoles. nih.govacs.org Alternatively, direct C-H arylation of 1-substituted tetrazoles with aryl halides can be achieved using a Pd/Cu co-catalytic system. organic-chemistry.org

The table below summarizes common synthetic approaches for N- and C-substitution.

| Position | Synthetic Method | Key Reagents | Typical Starting Material |

| N-1 | Condensation/Cyclization | Amine, Triethyl orthoformate, Sodium azide | Primary amine (e.g., aniline) |

| C-5 | Bromination followed by Cross-Coupling | N-Bromosuccinimide, then ArB(OH)₂, Pd(PPh₃)₄ | 1-Substituted tetrazole |

| C-5 | Direct C-H Arylation | Aryl bromide, Pd(OAc)₂, CuI | 1-Substituted tetrazole |

Development of 1,5-Disubstituted Tetrazole Analogues

The development of 1,5-disubstituted tetrazoles has been significantly advanced by the use of isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi-azide reaction. researchgate.netmdpi.combeilstein-journals.org This method is highly efficient for creating molecular diversity, as it combines four components—an amine, an oxo-compound (aldehyde or ketone), an isocyanide, and hydrazoic acid (often generated in situ from sodium azide)—in a single step to yield 1,5-disubstituted α-amino tetrazoles. mdpi.comnih.gov

This one-pot protocol is valued for its operational simplicity and its ability to rapidly generate libraries of complex molecules from readily available starting materials. beilstein-journals.org The Ugi-azide reaction has been employed to synthesize various hybrid molecules where the tetrazole moiety is linked to other heterocyclic systems, such as indoles and 1,2,3-triazoles. mdpi.combeilstein-journals.org For example, a series of 1,5-disubstituted tetrazole-indole hybrids were synthesized through a cascade sequence involving an initial Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation. beilstein-journals.org

Beyond MCRs, 1,5-disubstituted tetrazoles can be prepared through other routes. One method involves the reaction of substituted diphenyl acetonitriles with sodium azide and triethylamine (B128534) hydrochloride, followed by N-alkylation to introduce the second substituent. nih.gov Another approach treats amides with tetrachlorosilane (B154696) and sodium azide to form 1,5-diaryl-substituted tetrazoles. nih.gov These varied synthetic strategies provide chemists with a versatile toolkit for developing novel 1,5-disubstituted tetrazole analogues for applications in drug discovery and materials science. researchgate.net

Synthesis of Tetrazole-Fused Heterocyclic Systems

The tetrazole ring serves as a versatile synthon for the construction of more complex, fused heterocyclic systems. These structures are created by building additional rings onto the tetrazole core, leading to novel chemical scaffolds with unique properties.

One major route to fused systems is through intramolecular [2+3] cycloadditions of organic azides with nitriles. nih.govacs.org In this approach, a molecule containing both an azide and a nitrile functionality undergoes an internal cyclization to form a tetrazole ring fused to another ring system. This method has been used to create various five- and six-membered heterocyclic systems fused to a tetrazole. acs.org

Another common strategy involves the chemical modification of pre-formed tetrazole derivatives. For instance, novel pyranochromene-containing tetrazoles have been used as precursors to synthesize fused pyrimidinethiones, pyrimidines, and diazepines. researchgate.net This is achieved through condensation reactions of the starting tetrazole with reagents such as carbon disulfide, benzaldehyde, or 4-methoxyphenacyl bromide, leading to the formation of the new fused ring. researchgate.net The synthesis of bis-heterocycles, where two heterocyclic rings are linked, can also be achieved using tetrazoles as building blocks in multicomponent reactions. mdpi.com

Coordination Chemistry of this compound as a Ligand

The nitrogen-rich, planar structure of the tetrazole ring makes it an excellent ligand for coordinating with metal ions. bohrium.comthieme-connect.com Tetrazole derivatives, including those related to this compound, can form stable complexes with a wide range of metals. arkat-usa.org The deprotonated form, the tetrazolate anion, is a particularly versatile coordinating agent, capable of using up to four of its nitrogen atoms to bridge multiple metal centers. unimi.it This ability facilitates the self-assembly of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). arkat-usa.orgunimi.it The specific coordination mode depends on the substituents on the tetrazole ring, the nature of the metal ion, and the reaction conditions.

Synthesis of Metal Complexes

The synthesis of metal complexes involving tetrazole-based ligands is typically straightforward. The general method involves the reaction of the tetrazole derivative with a suitable metal salt, such as a metal chloride, nitrate (B79036), or perchlorate, in an appropriate solvent. rdd.edu.iqlookchem.comuobaghdad.edu.iq For example, complexes of a related ligand, 1-phenyl-1H-tetrazole-5-thiol (Hptt), with cobalt(II) and cadmium(II) were synthesized by reacting the ligand with CoCl₂·6H₂O and CdI₂, respectively, often in the presence of a co-ligand like 2,2'-bipyridine. lookchem.com The reaction conditions, such as temperature and solvent system (e.g., water, ethanol, acetonitrile), are optimized to promote the crystallization of the desired complex. lookchem.com Characterization of these complexes is performed using techniques such as elemental analysis, FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. rdd.edu.iqlookchem.comuobaghdad.edu.iq

Ligand Binding Modes and Coordination Geometries

Tetrazole ligands exhibit remarkable versatility in their binding modes, leading to a variety of coordination geometries and supramolecular structures. The specific atoms involved in coordination and the resulting geometry are confirmed through single-crystal X-ray diffraction analysis. unimi.itlookchem.com

Common binding modes observed for tetrazole and its derivatives include:

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, most commonly the N4 atom of the tetrazole ring. arkat-usa.orgresearchgate.net

Bidentate Chelating: A single ligand binds to one metal center through two donor atoms. For example, a ligand containing both a tetrazole and another donor group (like a thiol or β-diketone) can chelate the metal. unimi.itlookchem.com

Bidentate Bridging: The ligand links two different metal centers. The tetrazolate fragment can bridge two metal ions using different pairs of nitrogen atoms (e.g., µ-κN2:κN3), forming dinuclear units. unimi.it

These varied binding modes give rise to diverse coordination geometries around the metal center, including octahedral, square pyramidal, and trigonal bipyramidal structures. unimi.itrdd.edu.iqlookchem.com The interplay of these coordination modes can lead to the formation of extended structures, from simple dimers to 1D chains and 2D or 3D coordination polymers. arkat-usa.orgunimi.itlookchem.com

The table below details structural information for selected metal complexes with a related ligand, 1-phenyl-1H-tetrazole-5-thiol (ptt⁻).

| Complex Formula | Metal Ion | Coordination Geometry | Ligand Binding Mode(s) | Resulting Structure |

| {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Co(II) | Distorted Octahedral | Monodentate (N-donor) | Dinuclear complex |

| [Cd₂I₂(bipy)₂(ptt)₂] | Cd(II) | Square Pyramidal | Chelating (S, N-donors) | Dinuclear complex |

| [Co(ptt)₂]n | Co(II) | Distorted Tetrahedral | Bridging (N, S-donors) | 1D looped chain |

| [Cd(ptt)₂]n | Cd(II) | Distorted Tetrahedral | Bridging (N, S-donors) | 1D looped chain |

| Data derived from studies on 1-phenyl-1H-tetrazole-5-thiol complexes. lookchem.com |

Spectroscopic and Structural Analysis of Metal-Tetrazole Complexes

The coordination chemistry of tetrazole derivatives is a rich field, owing to the multiple nitrogen atoms in the heterocyclic ring and the potential for various binding modes. nih.govarkat-usa.org The analogue 1-phenyl-1H-tetrazole-5-thiol (Hptt), which can exist in thione-thiol tautomeric forms, is a versatile ligand capable of coordinating to metal ions as a monodentate or a bidentate ligand, in either a chelating or bridging fashion. researchgate.net This versatility allows for the formation of diverse metal complexes, from discrete mononuclear species to extended one-dimensional (1D) polymeric chains. researchgate.netlookchem.com

Detailed spectroscopic and structural analyses have been performed on several metal complexes of Hptt. Infrared (IR) spectroscopy is a key tool for determining the coordination mode. The absence of the S-H stretching band (typically around 2220–2781 cm⁻¹) in the IR spectra of the complexes indicates the deprotonation of the thiol group upon coordination to the metal center. lookchem.com Characteristic peaks for C=C and C=N symmetric stretching are observed around 1497 and 1463 cm⁻¹, while bands in the 1100-985 cm⁻¹ region are attributed to the C=S double bond. lookchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P (for complexes with phosphine (B1218219) co-ligands), is used to confirm the structure of these diamagnetic complexes in solution. researchgate.netnih.gov

Single-crystal X-ray diffraction provides definitive structural data. For instance, complexes of cobalt (Co) and cadmium (Cd) with Hptt have been synthesized and characterized. lookchem.com In a binuclear cobalt complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, the Hptt ligand adopts a µ₂-κN, κS bridging mode. lookchem.com In contrast, polymeric complexes such as [Co(ptt)₂]n and [Cd(ptt)₂]n feature metal centers linked by ptt⁻ ligands to form 1D chains. lookchem.com In the [Cd(ptt)₂]n structure, the cadmium ion is coordinated by two sulfur and two nitrogen atoms from four different ptt⁻ ligands, resulting in a distorted tetrahedral geometry. lookchem.com The coordination creates a 1D polymeric chain structure. lookchem.com The dihedral angle between the tetrazole and phenyl rings is a notable structural feature, varying with the coordination environment. lookchem.com

Table 1: Spectroscopic and Structural Data for Metal Complexes of 1-Phenyl-1H-tetrazole-5-thiol (Hptt)

Polymerization and Macromolecular Architectures Incorporating Tetrazole Units

The incorporation of tetrazole rings into polymer backbones is a strategy to develop materials with unique properties, including applications as energetic materials or biomaterials. d-nb.infomdpi.com While direct polymerization of this compound has not been specifically detailed, general methodologies for creating tetrazole-containing polymers can be applied to such monomers.

One major approach is the synthesis of functional monomers already containing the tetrazole moiety, followed by their polymerization. A versatile method involves the Ugi-azide four-multicomponent reaction (UA-4MCR) to create α,ω-diene monomers decorated with 1,5-disubstituted-1H-tetrazoles. d-nb.info These monomers can then undergo light-induced thiol-ene polymerization with various dithiols to produce high molecular weight polymers (Mn up to 62,000 g mol⁻¹). d-nb.info This strategy allows for significant variation in the polymer structure by changing the components of the initial Ugi reaction and the dithiol used in the polymerization step. d-nb.info

A second prominent strategy involves the chemical modification of pre-existing polymers. For example, energetic polymers have been synthesized by the nucleophilic substitution of chlorine atoms in a poly(epichlorohydrin)-butanediol backbone with 5-aminotetrazole (B145819) heterocycles. mdpi.com This method allows for the synthesis of homopolymers as well as copolymers where other functional groups, such as azides, are simultaneously introduced. mdpi.com The resulting polymers can be further modified, for instance by nitration, to enhance specific properties like density and nitrogen content. mdpi.com The structure of these modified polymers is typically confirmed using ¹H and ¹³C NMR and IR spectroscopy. mdpi.com

These approaches demonstrate the feasibility of creating diverse macromolecular architectures, including linear chains and potentially cross-linked networks, incorporating tetrazole units. The choice of synthetic route—either polymerization of a tetrazole-containing monomer or post-polymerization modification—offers flexibility in designing polymers with tailored properties.

Table 2: General Strategies for Synthesizing Tetrazole-Containing Polymers

Advanced Applications and Future Research Directions in Tetrazole Chemistry

Utility as Building Blocks in Organic Synthesis

Substituted 5-aminotetrazoles are recognized as valuable building blocks in organic synthesis due to their high nitrogen content and versatile reactivity.

Tetrazoles are a significant class of nitrogen-rich heterocycles, and their derivatives serve as precursors for synthesizing other complex heterocyclic systems. The tetrazole ring can undergo various transformations, including ring-opening and cycloaddition reactions, to yield a diverse array of nitrogen-containing compounds. 5-Aminotetrazole (B145819), a related compound, is a well-established synthon for creating energetic materials and other heterocyclic structures. The presence of the dimethylamino group and the phenyl group on the tetrazole ring of n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amine would influence its reactivity and the types of heterocycles that can be synthesized from it, although specific examples are not detailed in existing literature.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. 5-Aminotetrazoles are known to participate in MCRs, acting as binucleophiles. For instance, they are used in Biginelli-type reactions to produce tetrazolo[1,5-a]pyrimidines. While the general reactivity of the 5-aminotetrazole scaffold in MCRs is established, specific studies detailing the participation of this compound in such reactions to form heterocycles other than tetrazoles are not readily found. The unique substitution pattern of this molecule could offer pathways to novel molecular scaffolds, representing an area for future investigation.

Applications in Materials Science

The high nitrogen content and thermal stability of the tetrazole ring make its derivatives attractive for various applications in materials science.

Nitrogen-rich heterocycles are of great interest in the field of high-energy density materials (HEDMs) because their decomposition releases large amounts of nitrogen gas (N₂), a very stable molecule. This process results in a significant release of energy. Tetrazole-based compounds are explored as "green" energetic materials because their decomposition products are primarily non-toxic nitrogen gas. The high positive heat of formation associated with the tetrazole ring contributes to their energetic properties. While many tetrazole derivatives have been synthesized and characterized for this purpose, specific research on this compound as an energetic material is not currently available in the public domain.

Incorporating tetrazole moieties into polymer backbones can impart desirable properties such as enhanced thermal stability, high nitrogen content, and coordination capability with metal ions. Polymers containing tetrazole groups are investigated for applications including energetic polymeric binders and specialty plastics. For example, polymers functionalized with 5-aminotetrazole have been shown to possess excellent energetic characteristics and high thermal stability. The development of functional polymers derived from this compound could be a promising research avenue, but specific examples have not yet been reported.

Spin-crossover (SCO) compounds are coordination complexes that can switch between two different electronic spin states when subjected to external stimuli like temperature, pressure, or light. This property makes them candidates for molecular switches and data storage devices. Tetrazole-based ligands are widely used in the synthesis of SCO complexes, particularly with iron(II) ions. The nitrogen atoms of the tetrazole ring are effective at coordinating with metal centers and mediating the electronic interactions necessary for the SCO phenomenon. While the field of tetrazole-based SCO compounds is active, there is no specific mention in the literature of this compound being used as a ligand for this purpose.

Catalytic Applications

Catalysis represents a cornerstone of modern chemical synthesis, enabling the efficient and selective production of a vast array of chemical products. Tetrazole derivatives have garnered attention in this field due to the coordination potential of the nitrogen-rich heterocyclic ring.

Tetrazole Derivatives as Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on sophisticated ligands to tune the activity and selectivity of a metallic center. While the tetrazole moiety is known to act as a ligand in coordination chemistry, a thorough review of scientific literature reveals no specific studies detailing the use of this compound as a ligand in homogeneous catalytic systems. Research in this area has focused on other tetrazole derivatives, such as 1-phenyl-1H-tetrazole-5-thiol, which can form stable complexes with transition metals for use in coupling reactions. zjwintime.comscirp.org However, data on the specific catalytic performance or complex formation involving this compound is not present in available research.

Heterogeneous Catalytic Systems Featuring Tetrazole Scaffolds

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. Tetrazole compounds have been incorporated into solid supports to create such catalytic systems. researchgate.net Despite the broad interest in this area, there are no published research findings on the incorporation or application of this compound within a heterogeneous catalytic scaffold. The potential for this specific compound to act as a component in such a system remains an unexplored area of research.

Bioisosteric Replacement Studies in Chemical Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a fundamental concept in drug design. The tetrazole ring is widely recognized as a classic bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement while potentially improving metabolic stability and lipophilicity. bohrium.comnih.govcambridgemedchemconsulting.com

Despite the extensive use of the tetrazole scaffold in medicinal chemistry, specific bioisosteric replacement studies involving this compound have not been reported in the scientific literature. While general structure-activity relationships for tetrazole-containing compounds are numerous, data tables or detailed research findings quantifying the effect of substituting a functional group with the n,n-Dimethyl-1-phenyl-1h-tetrazol-5-amino moiety are not available. Consequently, its specific impact on pharmacological properties in comparison to other groups has not been documented.

Emerging Applications in Environmental Chemistry and Electronics

The unique properties of nitrogen-rich heterocycles have led to their investigation in novel technological fields, including environmental remediation and advanced electronic materials.

Water Treatment Technologies

Research into new materials for water treatment is a pressing area of environmental chemistry. However, a comprehensive search of current literature yields no studies on the application of this compound in water treatment technologies. Its potential use as an adsorbent, catalyst for pollutant degradation, or as a component in filtration membranes has not been investigated.

Proton Transport in Fuel Cells

Materials capable of efficient proton transport are critical for the development of fuel cell membranes. While some nitrogen-containing heterocyclic compounds have been explored for this purpose, there is no available research or data to suggest that this compound has been studied for or applied in proton transport for fuel cells. Its properties related to proton conductivity remain uncharacterized.

Future Research Avenues and Challenges

The continued exploration of tetrazole chemistry promises to unlock new applications and address existing challenges in various scientific disciplines. The future of this field is bright, with numerous emerging opportunities for growth and innovation. numberanalytics.com

Future Research Avenues:

The versatility of the tetrazole ring provides a fertile ground for future research endeavors. Several key areas are poised for significant advancements:

Development of Sustainable Synthesis Methods: There is a growing emphasis on the development of environmentally friendly and sustainable synthetic methods for tetrazoles. numberanalytics.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and improve efficiency. numberanalytics.com

Novel Applications in Medicinal Chemistry: While tetrazoles are well-established as carboxylic acid bioisosteres, future research will likely focus on exploring their other potential roles in drug design. numberanalytics.com This includes their use as novel pharmacophores and in the development of treatments for a wider range of diseases, such as cancer and infectious diseases. numberanalytics.comuobaghdad.edu.iq

Advanced Materials Science: The high nitrogen content and thermal stability of tetrazoles make them attractive candidates for the development of advanced materials. numberanalytics.com Future research will likely explore their application in energetic materials, nanomaterials, and polymers with unique properties. numberanalytics.comnumberanalytics.com

Exploration of Photochemical Transformations: The photochemical behavior of tetrazole derivatives presents opportunities for the synthesis of novel compounds. Understanding and harnessing these photochemical transformations could lead to new synthetic routes and applications. acs.org

Coordination Chemistry and Catalysis: The ability of tetrazole nitrogens to coordinate with metal ions opens up possibilities for the design of novel metal-organic frameworks (MOFs) and catalysts. lifechemicals.com These materials could have applications in gas storage, separation, and catalysis.

Interactive Data Table: Potential Areas for Future Tetrazole Research

| Research Area | Potential Applications | Key Focus |

| Sustainable Synthesis | Greener production of pharmaceuticals and materials | Use of green solvents, catalysts, and energy-efficient methods. |

| Medicinal Chemistry | Novel therapeutics for various diseases | Exploration of new pharmacophoric roles beyond bioisosterism. |

| Materials Science | Energetic materials, polymers, nanomaterials | Development of materials with tailored properties. |

| Photochemistry | Novel synthetic routes | Understanding and controlling photochemical reactions of tetrazoles. |

| Coordination Chemistry | Gas storage, catalysis, sensors | Design of new metal-organic frameworks and coordination polymers. |

Challenges in Tetrazole Chemistry:

Despite the significant progress in tetrazole chemistry, several challenges remain that need to be addressed to unlock its full potential:

Synthetic Challenges: The development of efficient, scalable, and regioselective synthetic methods for complex and highly substituted tetrazoles remains a significant hurdle. numberanalytics.com Many existing methods have limitations in terms of substrate scope and reaction conditions. numberanalytics.com

Safety Concerns: The synthesis of tetrazoles often involves the use of potentially hazardous reagents, such as azides and hydrazoic acid. numberanalytics.com Developing safer synthetic protocols is crucial for their widespread application.

Stability and Handling: Some tetrazole-containing compounds can be unstable, particularly those with a high nitrogen content intended for energetic applications. numberanalytics.com Understanding and controlling their stability is essential for safe handling and storage.

Limited Understanding of Structure-Activity Relationships: For many biological applications, a deeper understanding of the structure-activity relationships of tetrazole derivatives is needed to guide the rational design of more potent and selective compounds. nih.gov

Regulatory Hurdles: The introduction of new tetrazole-based drugs and materials into the market requires navigating complex regulatory landscapes. numberanalytics.com

Detailed Research Findings:

Recent research has highlighted the potential of 1,5-disubstituted tetrazoles, the class of compounds to which this compound belongs, in various applications. For instance, their use as bioisosteres for the cis-amide bond in peptidomimetics is a significant area of investigation. nih.gov This substitution can lead to improved metabolic stability and other desirable physicochemical properties in drug candidates.

Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of diverse tetrazole scaffolds, offering atom economy and efficiency. acs.org The Ugi tetrazole four-component reaction, for example, allows for the rapid generation of libraries of substituted tetrazoles for high-throughput screening in drug discovery programs. acs.org

Interactive Data Table: Representative Properties of 1,5-Disubstituted Tetrazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data (Representative) |

| 1-Methyl-5-phenyl-1H-tetrazole | C8H8N4 | 160.18 | ¹H NMR (CDCl₃): δ 7.5-7.7 (m, 5H), 4.1 (s, 3H) spectrabase.com |

| 1-Phenyl-1H-tetrazole-5-thiol | C7H6N4S | 178.21 | IR (KBr): 3107 cm⁻¹ (N-H), 1598 cm⁻¹ (C=N) researchgate.net |

| 5-Phenyl-1H-tetrazole | C7H6N4 | 146.15 | Mass Spectrum (EI): m/z 146 (M⁺), 118, 91, 77 nist.gov |

Note: The spectroscopic data presented are for closely related compounds and are intended to be representative. Specific data for this compound is not available in the cited sources.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N-Dimethyl-1-phenyl-1H-tetrazol-5-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to resolve the electronic environment of the tetrazole ring and substituents. For example, NMR is critical for distinguishing tautomeric forms of tetrazole derivatives .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretching at ~1,550 cm) and hydrogen-bonding interactions.

- Single-Crystal X-ray Diffraction (SCXRD) : Determine molecular geometry, bond angles, and intermolecular interactions. Crystallographic data for related tetrazole derivatives (e.g., potassium salts) reveal planar tetrazole rings and π-stacking in aromatic substituents .

Q. How can thermodynamic stability data inform experimental handling of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures () to assess thermal stability. For example, substituted tetrazole salts decompose between 216–299°C, influenced by substituent electron-withdrawing/donating effects .

- Thermogravimetric Analysis (TGA) : Quantify sublimation enthalpy () and phase transitions. Data for 1H-tetrazol-5-amine derivatives show values ranging from 80–120 kJ/mol, dependent on substituent bulkiness .

Q. What synthetic routes are reported for N-substituted tetrazol-5-amine derivatives?

- Methodological Answer :

- Multi-Step Condensation : Start with aryl halides or alcohols (e.g., 5-phenyl-1-pentanol) to build the tetrazole core via cyclization. For example, fluorine or methoxy substituents are introduced early to modulate reactivity .

- Metal-Catalyzed Reactions : Mn(II) catalysts facilitate coupling of thiadiazole or pyrazole precursors with tetrazole amines, as seen in analogous thiadiazole-tetrazole hybrids .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence detonation performance in energetic materials?